Structural Specificity vs. Dihydrobenzofuran Analog
This compound possesses a fully aromatic benzofuran core (C₉H₁₀N₂O, 162.19 g/mol). A closely related analog, ((2,3-Dihydrobenzofuran-2-yl)methyl)hydrazine (CAS 92383-19-2), differs by saturation of the furan ring, resulting in a distinct molecular formula (C₉H₁₂N₂O) and higher molecular weight (164.20 g/mol). This structural difference alters the core's electronic distribution and geometry, which is a critical differentiator in structure-activity relationship (SAR) studies and can profoundly impact binding affinity and chemical reactivity. No direct comparative bioactivity data for these two specific compounds is publicly available .
| Evidence Dimension | Chemical Structure and Molecular Weight |
|---|---|
| Target Compound Data | Aromatic benzofuran core; MW = 162.19 g/mol |
| Comparator Or Baseline | 2,3-Dihydrobenzofuran core; MW = 164.20 g/mol |
| Quantified Difference | 2.01 g/mol difference in molecular weight; distinct core aromaticity |
| Conditions | Comparative structural analysis; no biological assay data available |
Why This Matters
For researchers performing SAR studies or developing synthetic routes, the core aromaticity and molecular weight are foundational parameters that dictate downstream properties; procurement must be precise to maintain experimental integrity.
